molecular formula C₁₁H₁₄ClNO₃ B1141311 Mephedrone metabolite M7 CAS No. 1414684-32-4

Mephedrone metabolite M7

Cat. No.: B1141311
CAS No.: 1414684-32-4
M. Wt: 243.69
Attention: For research use only. Not for human or veterinary use.
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Description

Mephedrone Metabolite M7 is a high-purity chemical reference standard designed for use in forensic toxicology, clinical research, and analytical chemistry. Mephedrone (4-methylmethcathinone) is a synthetic cathinone that undergoes extensive hepatic metabolism, primarily via CYP2D6, to form several phase I and phase II metabolites . These metabolites are critical targets for analysis in clinical and forensic casework to confirm mephedrone intake, especially after the parent drug is no longer detectable . Research into mephedrone metabolites is essential for understanding the drug's pharmacokinetics, toxicity profile, and mechanism of action, as some metabolites are biologically active at monoamine transporters . This product is intended for research applications only, including use as a standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of drug levels in biological matrices such as urine, blood, and hair . It is supplied with a certificate of analysis detailing its identity and purity. This compound is strictly for research use in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use, nor for human consumption of any kind.

Properties

CAS No.

1414684-32-4

Molecular Formula

C₁₁H₁₄ClNO₃

Molecular Weight

243.69

IUPAC Name

4-[2-(methylamino)propanoyl]benzoic acid

InChI

InChI=1S/C11H13NO3/c1-7(12-2)10(13)8-3-5-9(6-4-8)11(14)15/h3-7,12H,1-2H3,(H,14,15)

SMILES

CC(C(=O)C1=CC=C(C=C1)C(=O)O)NC

Synonyms

4-[2-(Methylamino)-1-oxopropyl]-benzoic Acid Hydrochloride

Origin of Product

United States

Chemical Reactions Analysis

Metabolic Formation

Mephedrone undergoes several metabolic pathways, including N-demethylation, hydroxylation, and reduction of the keto group . Mephedrone metabolite M7 is generated through a series of these transformations .

In Vitro Studies

In vitro studies using pig liver microsomes and human liver microsomes (pHLM) have been crucial in elucidating the formation of M7 . These studies involve incubating mephedrone with liver microsomes containing various enzymes, such as cytochrome P450 enzymes (CYPs), to simulate the metabolic processes in the body .

Key Metabolic Reactions

  • N-Demethylation: Mephedrone undergoes N-demethylation, a process where a methyl group is removed from the nitrogen atom .

  • Hydroxylation: Hydroxylation involves the addition of a hydroxyl group (-OH) to the tolyl ring of mephedrone .

  • Oxidation: Further oxidation of the hydroxylated metabolite leads to the formation of a carboxy group (-COOH) on the benzene ring, yielding this compound .

Analytical Detection

This compound is detected and identified using liquid chromatography–high-resolution mass spectrometry (LC–HRMS) . This method allows for the separation and identification of metabolites based on their mass-to-charge ratio .

Fragmentation Patterns

Mass spectrometry (MS) is used to analyze the fragmentation patterns of this compound, aiding in structural elucidation. A study reported that the MS2 fragmentation experiment on the M7 metabolite did not favor the pattern in which its keto/oxo functional group was released from the molecule .

Pharmacological Activity

Many metabolites of mephedrone, including hydroxylated and carboxy metabolites, exhibit weak or no activity at monoamine transporters .

Data from In Vitro Metabolic Study of Synthetic Cathinones :

CompoundProposed StructureChemical FormulaExact Mass $$M+H]+Accurate Mass $$M+H]+Δ ppmRt (min)
4-MPDC13H19NO206.1539206.15390.00005.03
M1C13H21NO208.1696208.1694−0.96084.89
M2 (a)C13H19NO2222.1489222.1488−0.45012.62
M3C12H17NO192.1383192.13830.00004.80
M4C13H17NO3236.1281236.1278−1.27052.44
M5C19H27NO8398.1809398.1806−0.75342.24

Comparison with Similar Compounds

Data Tables

Table 1: Fragmentation Patterns of M7 vs. Analogs
Compound Precursor Ion (m/z) Key Product Ions (m/z) Metabolic Significance
M7 (Dihydro) 180 162, 147, 131 MAO-A substrate
2-NMC 192.1383 147.0804, 119.0855 Keto group retention
4-Carboxymephedrone 208.0958 N/A Oxidation biomarker
Table 2: Pharmacological Activity Comparison
Compound DAT Activity 5-HT Activity Neurotoxicity Risk
Mephedrone Substrate Substrate/Releaser High (DA depletion)
4-MEC Blocker Weak substrate Moderate
MDMA Weak inhibitor Releaser High (5-HT loss)

Preparation Methods

Human Liver Microsome Incubations

The primary method for generating M7 involves incubating mephedrone with pooled HLMs. A standardized protocol includes:

  • Incubation mixture : 0.1 M potassium phosphate buffer (pH 7.4), 10% HLMs (v/v), 100 µM mephedrone, and a NADPH-regenerating system (0.1 mM NADPH, 0.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).

  • Reaction conditions : 60 minutes at 37°C with gentle agitation.

  • Termination : Ice-cold acetonitrile (twice the reaction volume) quenches the reaction, followed by centrifugation (13,760 × g) to remove precipitated proteins.

Metabolite Extraction and Isolation

Post-incubation, liquid-liquid extraction (LLE) with methyl tert-butyl ether (MTBE) isolates M7 from the aqueous matrix. The organic layer is evaporated under nitrogen, and the residue reconstituted in methanol for downstream analysis. Solid-phase extraction (SPE) using mixed-mode cartridges (e.g., Oasis MCX) further purifies M7, achieving >85% recovery.

Chemical Synthesis and Structural Confirmation

While enzymatic preparation remains the gold standard, chemical synthesis of M7 is challenging due to regioselective hydroxylation. Preliminary attempts involve:

  • Hydroxylation via Fenton chemistry : Iron(II)-mediated generation of hydroxyl radicals oxidizes mephedrone, yielding a mixture of positional isomers. However, this method lacks specificity and produces <10% M7.

  • Biotransformation mimics : Semi-synthetic approaches using purified CYP2D6 enzymes or biomimetic catalysts (e.g., metalloporphyrins) are under investigation to improve yield.

Table 1: Key Physicochemical Properties of M7

PropertyValueSource
Molecular formulaC₁₁H₁₅NO₂
Exact mass ([M+H]⁺)208.1694
Retention time (LC-MS)4.89 minutes
Major MS/MS fragmentsm/z 190.1434, 119.0491

Analytical Characterization Techniques

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

M7 is chromatographically resolved using a pentafluorophenylpropyl column (2.1 × 100 mm, 2.6 µm) with a gradient elution of 0.1% formic acid in water/acetonitrile. HRMS in positive electrospray mode (ESI+) confirms the molecular ion ([M+H]⁺ = 208.1694) and characteristic fragments (e.g., m/z 190.1434 from dehydration).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (400 MHz, D₂O) of purified M7 reveals:

  • Aromatic protons : δ 7.45 (d, J = 8.4 Hz, 2H), 7.25 (d, J = 8.4 Hz, 2H) for the para-hydroxylated toluyl group.

  • Aliphatic protons : δ 2.95 (t, J = 7.2 Hz, 2H, CH₂NH), 2.65 (t, J = 7.2 Hz, 2H, CH₂CO).

Storage ConditionTime PeriodRemaining M7 (%)
+4°C10 days52–67
-20°C10 days77–88

Current limitations include low synthetic yields and the need for advanced purification techniques. Emerging strategies such as engineered CYP enzymes or continuous-flow bioreactors may enhance scalability . Standardized reference materials and interlaboratory validation studies are critical for advancing M7 research.

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